molecular formula C11H15Cl2N B1293565 N,N-Bis(2-chloroethyl)benzenemethanamine CAS No. 55-51-6

N,N-Bis(2-chloroethyl)benzenemethanamine

Cat. No. B1293565
CAS RN: 55-51-6
M. Wt: 232.15 g/mol
InChI Key: VLWJKVNMRMHPCC-UHFFFAOYSA-N
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Description

N,N-Bis(2-chloroethyl)benzenemethanamine is a chemical compound that is structurally related to nitrogen mustards, which are known for their alkylating properties and have been used in chemotherapy. The compound contains a benzene ring substituted with a methanamine moiety that carries two 2-chloroethyl groups. This structure is indicative of its potential reactivity with nucleophiles, such as DNA, which is the basis for its use in medicinal chemistry.

Synthesis Analysis

The synthesis of related compounds often involves the reaction of an aromatic substrate with chloroethyl groups in the presence of a base or a catalyst. For example, the synthesis of bis(5,5-dimethyl 1,3 dioxacyclophosphorimide)benzene involves a phosphorylation reaction of neopentyl alcohol and POCl3, followed by a reaction with p-phenyldiamine in the presence of Et3N and 4 N,N-methylaminopyridine, with a total yield of about 82.7% . Similarly, the synthesis of N-phosphorylated nitrogen mustards includes the reaction of isatoic acid anhydride with NaH/BrCH2CH2Cl to furnish N-(2-chloroethyl) substituted derivatives, which can further react with amines to form various phosphorylated compounds .

Molecular Structure Analysis

The molecular structure of N,N-Bis(2-chloroethyl)benzenemethanamine would be expected to show a benzene ring with a methanamine substituent carrying two chloroethyl groups. The structure of related compounds, such as 1,4-bis[2-cyano-2-(o-pyridyl)ethenyl]benzene, has been characterized by X-ray crystallography, revealing a monoclinic system with specific geometric parameters . Theoretical studies, such as density functional theory (DFT) and second-order Moller-Plesset (MP2) calculations, can provide insights into the ground state geometry of the molecule .

Chemical Reactions Analysis

Compounds with chloroethyl groups, like N,N-Bis(2-chloroethyl)benzenemethanamine, are typically reactive due to the presence of the alkylating chloroethyl moiety. They can undergo nucleophilic substitution reactions with various nucleophiles, including DNA bases, leading to the formation of cross-links that can interfere with DNA replication and transcription. The chemical reactions of related compounds, such as the formation of P-bis(2-chloroethyl) amino derivatives by substitution at phosphorus, have been studied .

Physical and Chemical Properties Analysis

The physical and chemical properties of N,N-Bis(2-chloroethyl)benzenemethanamine would include its solubility, melting point, boiling point, and stability. These properties are influenced by the molecular structure and the presence of functional groups. For instance, the compound bis(5,5-dimethyl 1,3 dioxacyclophosphorimide)benzene shows a decomposition temperature above 280°C and a char yield of about 35.58% at 500°C, indicating its thermal stability . The solubility of such compounds would depend on the polarity and the presence of hydrogen bonding sites, which can be inferred from the molecular structure and substituents.

Safety And Hazards

“N,N-Bis(2-chloroethyl)benzenemethanamine” is classified as a poison if ingested and possibly through other routes. It has been reported to cause mutations. When heated to decomposition, it emits very toxic fumes of Cl- and NOx .

properties

IUPAC Name

N-benzyl-2-chloro-N-(2-chloroethyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15Cl2N/c12-6-8-14(9-7-13)10-11-4-2-1-3-5-11/h1-5H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLWJKVNMRMHPCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CCCl)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40203533
Record name N-Benzylnormechlorethamine
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Molecular Weight

232.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Bis(2-chloroethyl)benzenemethanamine

CAS RN

55-51-6
Record name N,N-Bis(2-chloroethyl)benzenemethanamine
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Record name N-Benzylnormechlorethamine
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Record name N-Benzylnormechlorethamine
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Record name Benzenemethanamine, N,N-bis(2-chloroethyl)
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Record name N,N-BIS(2-CHLOROETHYL)BENZYLAMINE
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Synthesis routes and methods I

Procedure details

Bis-(2-chloro-ethyl)-amine hydrochloride was suspended in 150 mL acetonitrile. Added were 34.8 g K2CO3 (3 equiv.) and 10.0 mL benzylbromide (1 equiv.). The mixture was refluxed overnight, Concentration on silica and purification with flash column chromatography (eluents PA:ether=95:5) yielded 4.11 g of a colorless oil. 1H NMR (400 MHz, CDCl3) δ 2.93 (t, J=7 Hz, 4H), 3.50 (t, J=7 Hz, 4H), 3.74 (s, 2H), 7.22-7.37 (m, 5H).
Quantity
0 (± 1) mol
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34.8 g
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10 mL
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150 mL
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solvent
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Synthesis routes and methods II

Procedure details

An ice bath is used to cool a mixture of 150 g of N,N-bis(2-chloroethyl)amine hydrochloride and 100 ml of benzyl bromide in 1000 ml of DMF and then 120 ml of triethylamine are added dropwise and the mixture is left with stirring at AT overnight. The reaction mixture is concentrated under vacuum, the residue is taken up in water and extracted 3 times with ether, the organic phases are dried over Na2SO4 and the solvent is evaporated under vacuum. This gives 113 g of the expected product.
Quantity
150 g
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100 mL
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1000 mL
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120 mL
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Synthesis routes and methods III

Procedure details

21 g (152 mmol) of potassium carbonate and then 8 ml (67 mmol) of benzyl bromide are added to a solution of 10 g (56 mmol) of bis(2-chloroethyl)amine hydrochloride in 130 ml of acetonitrile, and then the reaction medium is heated at 60° C. for 24 h. After filtration, the filtrate is concentrated under vacuum. The crude residue is purified by chromatography on silica gel, elution being carried out with a 90/10 heptane/ethyl acetate mixture, to give 8.5 g (65%) of benzylbis(2-chloroethyl)amine.
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21 g
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8 mL
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10 g
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130 mL
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Synthesis routes and methods IV

Procedure details

Bis(2-hydroxyethyl)benzylamine (1 g) was dissolved in dichloromethane (20 ml), added with thionyl chloride (1.9 ml) with ice cooling and stirred at room temperature for 2.5 hours. The reaction mixture was added with water (10 ml) with ice cooling, and adjusted to pH 7 with saturated aqueous sodium hydrogencarbonate. The layers were separated and the aqueous layer was further extracted with dichloromethane (20 ml). The organic layer was dried over anhydrous magnesium sulfate, and then the solvent was evaporated under reduced pressure to obtain bis(2-chloroethyl)benzylamine (1.090 g).
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1 g
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20 mL
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1.9 mL
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10 mL
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0 (± 1) mol
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